

Application Notes and Protocols for Administering Co-Renitec in Experimental Animal Studies

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Compound of Interest

Compound Name: Co-Renitec

Cat. No.: B12757596

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the administration of **Co-Renitec**, a combination of enalapril maleate and hydrochlorothiazide, in experimental animal studies. This document outlines detailed protocols for inducing hypertension in rat models, administering the drug combination, and monitoring its effects. It also includes quantitative data from relevant studies and visual representations of key signaling pathways and experimental workflows.

Introduction

Co-Renitec is a fixed-dose combination medication used for the treatment of hypertension.[1][2] It consists of two active ingredients: enalapril, an angiotensin-converting enzyme (ACE) inhibitor, and hydrochlorothiazide, a thiazide diuretic.[1][2] Enalapril works by inhibiting the renin-angiotensin-aldosterone system (RAAS), leading to vasodilation and reduced blood pressure.[1] Hydrochlorothiazide promotes the excretion of sodium and water by the kidneys, which also contributes to lowering blood pressure.[1] The combination of these two agents often results in a more potent antihypertensive effect than either drug used alone.[3][4]

Preclinical studies in animal models are crucial for understanding the efficacy, safety, and mechanism of action of antihypertensive drugs like **Co-Renitec**. The Spontaneously Hypertensive Rat (SHR) is a widely used genetic model that mimics human essential hypertension.[5][6] Another common model involves the induction of hypertension through

pharmacological agents like L-NAME (N G-nitro-L-arginine methyl ester), which inhibits nitric oxide synthase.[7]

Data Presentation: Effects of Enalapril and Hydrochlorothiazide in Animal Models

The following tables summarize quantitative data from studies investigating the effects of enalapril and hydrochlorothiazide, administered individually or in combination, in rat models.

Table 1: Effects of Enalapril and Hydrochlorothiazide on Blood Pressure in Dahl Salt-Sensitive (DS) Rats[8]

Treatment Group	Dosage	Duration	Change in Systolic Blood Pressure (SBP)
Enalapril	15-100 mg/kg/day (in drinking water)	4 weeks	Significant reduction (P < 0.001)
Hydrochlorothiazide	60-400 mg/kg/day (in drinking water)	4 weeks	Significant reduction (P < 0.001)

Table 2: Effects of Enalapril and Hydrochlorothiazide on Cardiac and Renal Parameters in Normotensive Rats on a High-Salt Diet[9]

Treatment Group	Dosage	Duration	Effect on Left Ventricular Mass	Effect on Kidney Mass
Enalapril	Not specified	8 weeks	No significant effect	No significant effect
Hydrochlorothiazide	Not specified	8 weeks	Completely blocked salt-induced hypertrophy	Completely blocked salt-induced hypertrophy

Table 3: Dosages Used in Combined Enalapril and Hydrochlorothiazide Safety Studies in Rodents[4]

Animal Model	Enalapril Dosage	Hydrochlorothiazide Dosage	Route of Administration	Study Type
Mice	Up to 30 mg/kg/day	10 mg/kg/day	Not specified	Teratogenicity
Rats	Up to 90 mg/kg/day	10 mg/kg/day	Not specified	Teratogenicity

Experimental Protocols

This section provides detailed methodologies for a typical preclinical study evaluating the antihypertensive effects of a combination of enalapril and hydrochlorothiazide in the Spontaneously Hypertensive Rat (SHR) model.

Animal Model and Acclimatization

- Animal Model: Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks of age.[5][6]
- Control Group: Age-matched male Wistar-Kyoto (WKY) rats as normotensive controls.
- Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 55 ± 10% humidity) with ad libitum access to standard chow and water for at least one week prior to the experiment.[7]

Drug Preparation and Administration

- Drug Preparation:
 - Prepare a suspension of enalapril maleate and hydrochlorothiazide in a suitable vehicle, such as 0.5% carboxymethylcellulose in sterile water.
 - The concentration of the suspension should be calculated based on the desired dosage and the average body weight of the animals.

- Administration:
 - Administer the drug combination or vehicle control once daily via oral gavage.[\[10\]](#)
 - The volume of administration should not exceed 10 ml/kg body weight.[\[10\]](#)
 - A typical dosage for the combination in rats, based on safety studies, could be up to 90 mg/kg/day of enalapril and 10 mg/kg/day of hydrochlorothiazide.[\[4\]](#) Efficacy studies may use lower doses.

Experimental Groups

- Group 1: SHR + Vehicle Control: SHR rats receiving the vehicle only.
- Group 2: SHR + Enalapril/Hydrochlorothiazide Combination: SHR rats receiving the drug combination.
- Group 3: WKY + Vehicle Control: WKY rats receiving the vehicle only (normotensive control).
- Group 4 (Optional): SHR + Enalapril Monotherapy: SHR rats receiving only enalapril.
- Group 5 (Optional): SHR + Hydrochlorothiazide Monotherapy: SHR rats receiving only hydrochlorothiazide.

Blood Pressure Measurement

- Method: Non-invasive tail-cuff plethysmography is a common method for repeated blood pressure measurements in rodents.[\[7\]](#)[\[11\]](#)
- Procedure:
 - Acclimatize the rats to the restraining device and the procedure for 3-5 consecutive days before recording baseline measurements to minimize stress.[\[11\]](#)
 - Place the rat on a warming platform set to 32-34°C for 10-15 minutes to facilitate the detection of the tail pulse.[\[11\]](#)
 - Secure the tail-cuff and a volume-pressure recording sensor to the base of the tail.[\[11\]](#)

- The system will automatically inflate and deflate the cuff to determine systolic and diastolic blood pressure, and heart rate.[11]
- Perform 10-15 measurement cycles per animal per session. Discard the first 5 acclimation cycles and average the subsequent successful readings.[11]
- Frequency: Measure blood pressure at baseline (before treatment) and then weekly throughout the study.[7]

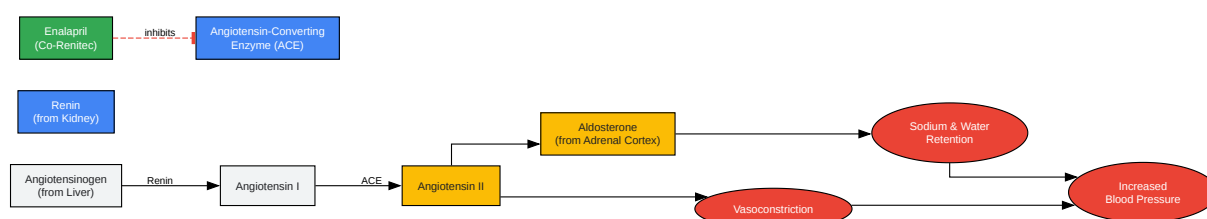
Terminal Procedures and Tissue Collection

- At the end of the study period (e.g., 4-8 weeks), anesthetize the animals.
- Collect blood samples via cardiac puncture for biochemical analysis (e.g., serum electrolytes, renal function markers).
- Euthanize the animals and harvest organs such as the heart and kidneys for weighing and histological analysis to assess for hypertrophy and tissue damage.[9]

Mandatory Visualizations

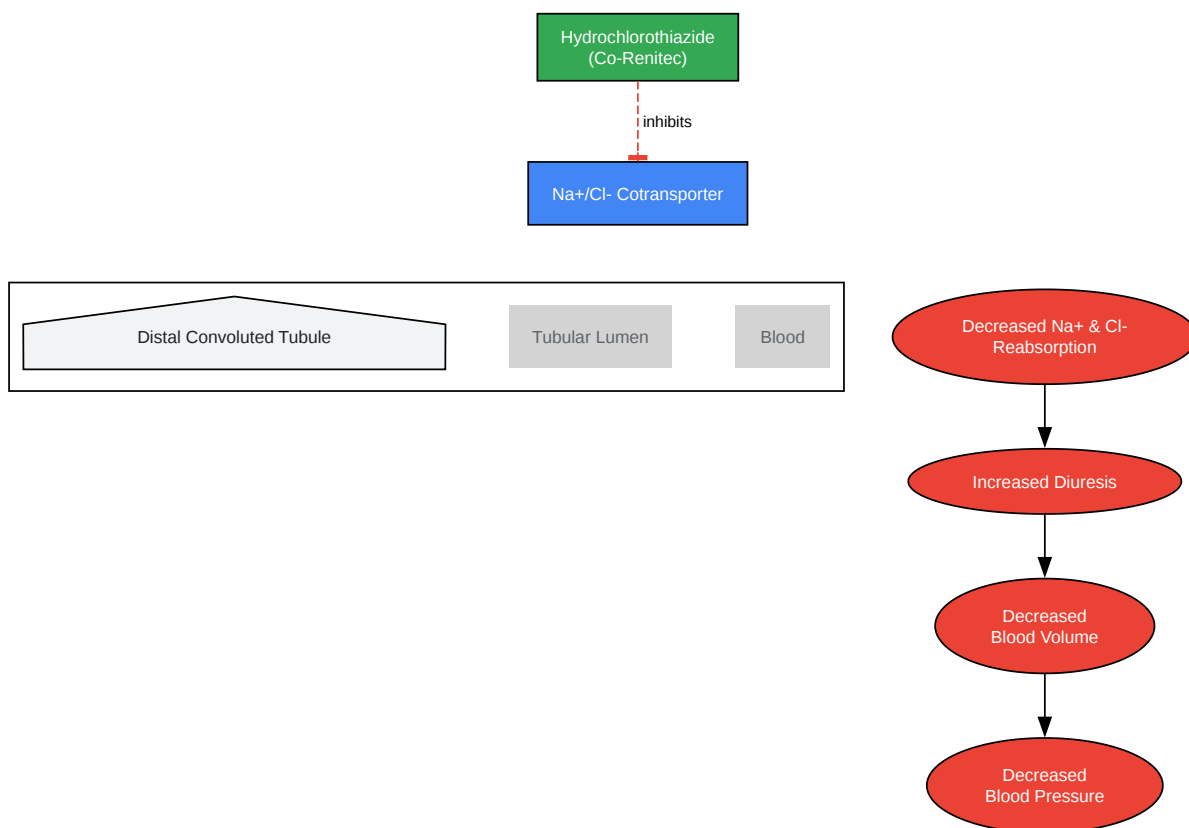
Signaling Pathways

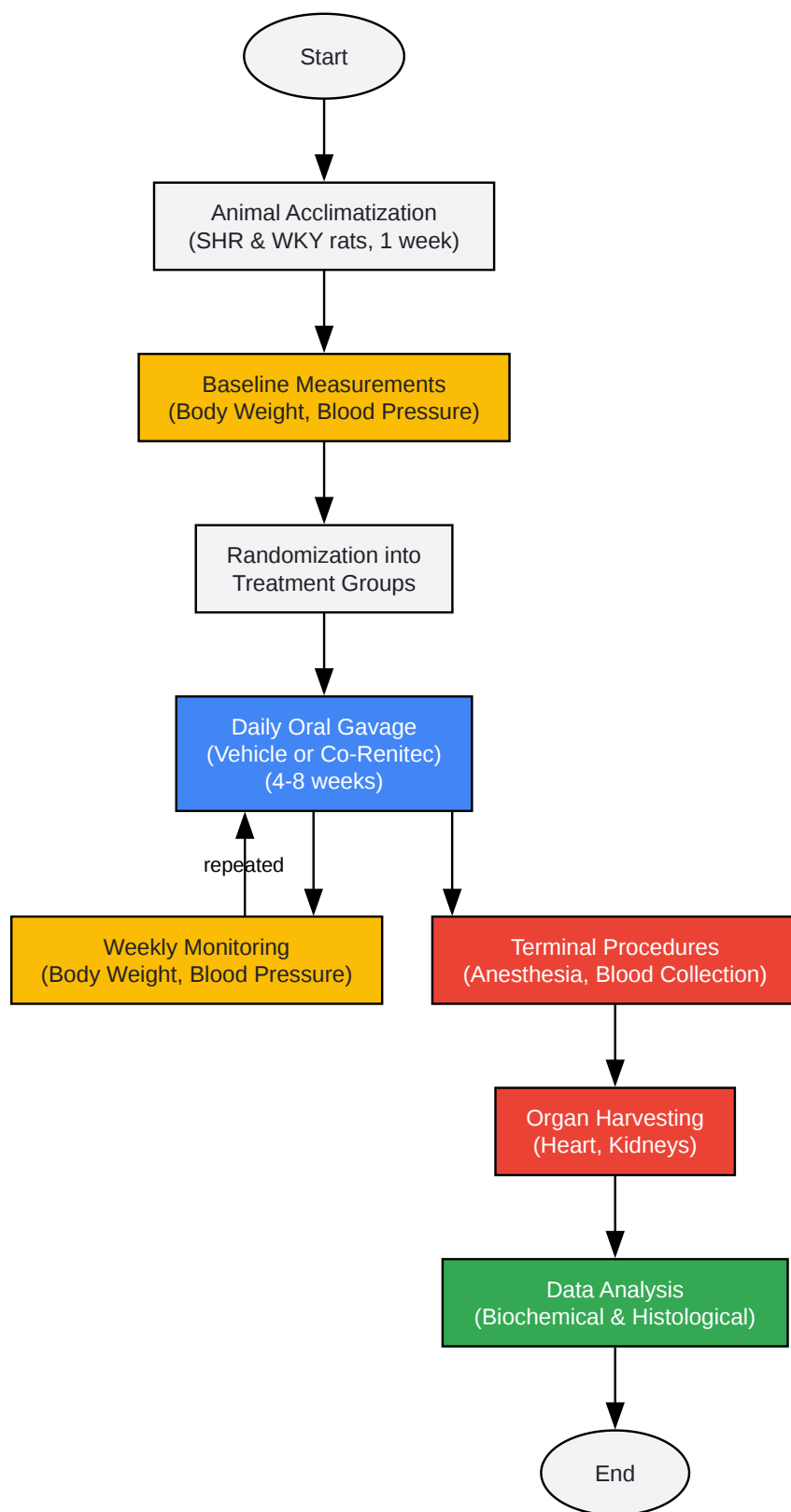
The following diagrams illustrate the key signaling pathways affected by enalapril and hydrochlorothiazide.



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Caption: Renin-Angiotensin-Aldosterone System (RAAS) and the site of action of enalapril.





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